molecular formula C11H18N2O2 B1588394 (R)-1-N-Boc-2-cyano-piperidine CAS No. 940000-26-0

(R)-1-N-Boc-2-cyano-piperidine

Katalognummer: B1588394
CAS-Nummer: 940000-26-0
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: LKAJZBMOVZIKHA-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-N-Boc-2-cyano-piperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-1-N-Boc-2-cyano-piperidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18N2O2C_{11}H_{18}N_{2}O_{2} and a molar mass of 196.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group and a cyano group at the 2-position of the piperidine ring. The compound appears as a white to orange powder with a melting point of 33-36°C, and it is slightly soluble in water, requiring careful storage conditions to maintain its stability.

Synthesis

The synthesis of this compound typically involves several key steps, including the protection of the amine group and the introduction of the cyano moiety. These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Mechanistic Insights

Research indicates that compounds with a similar structural framework may act as inhibitors of key signaling pathways involved in cell survival and proliferation. For example, reversible covalent inhibitors targeting TAK1 have shown promise in inducing apoptosis in cancer cells .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
N-Boc-2-PiperidinoneContains a carbonyl instead of cyanoUsed in synthesizing piperidinone derivatives
N-Boc-3-Cyano-piperidineCyano group at the 3-positionDifferent stereochemistry affecting reactivity
N-Boc-4-Cyano-piperidineCyano group at the 4-positionPotential for different biological activities
(S)-1-N-Boc-2-cyano-piperidineEnantiomeric formDifferent optical activity affecting interactions

Case Studies

  • Prolyl Oligopeptidase Inhibitors : Research has highlighted the role of this compound as a precursor in synthesizing prolyl oligopeptidase inhibitors, which are relevant in treating neurodegenerative disorders.
  • Antituberculosis Activity : Studies on related piperidinyl compounds have shown significant activity against both standard and resistant strains of M. tuberculosis, indicating that modifications to the piperidine structure can enhance efficacy against challenging pathogens .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-1-N-Boc-2-cyano-piperidine is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structural features enable the development of pharmaceutical agents with specific biological activities.

Case Studies

  • Synthesis of Bioactive Peptides : The compound serves as a crucial precursor for synthesizing diverse bioactive peptides and alkaloids, which are essential targets for drug discovery. These molecules often exhibit significant pharmacological activities, making them valuable in therapeutic applications.
  • Prolyl Oligopeptidase Inhibitors : It has been involved in the synthesis of prolyl oligopeptidase inhibitors, which are relevant for treating neurodegenerative disorders. The unique structural properties of this compound facilitate the design of inhibitors that can selectively target specific enzymes involved in these diseases.

Asymmetric Catalysis

The chiral nature of this compound makes it an important ligand in asymmetric catalysis, where it aids in the selective formation of one enantiomer over another during chemical reactions.

Applications in Catalysis

  • Dynamic Resolution : Research has demonstrated the successful application of this compound in catalytic dynamic resolution processes, allowing for the synthesis of enantioenriched 2-substituted piperidines. This method utilizes its lithiated form to engage in transmetalation reactions, facilitating complex structure formation while maintaining stereochemical integrity .
Catalytic Process Outcome
Dynamic ResolutionEnantioenriched 2-substituted piperidines synthesized
TransmetalationMaintained configurational stability during reactions

Potential Medicinal Properties

While specific biological activity data for this compound is limited, compounds with similar structures have shown promising medicinal properties.

Investigated Activities

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their potential as therapeutic agents for neurodegenerative diseases .
  • Pharmacokinetic Properties : The pharmacokinetic profiles of compounds derived from this compound indicate favorable absorption and metabolic stability, making them suitable candidates for drug development .

Eigenschaften

IUPAC Name

tert-butyl (2R)-2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJZBMOVZIKHA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427127
Record name (R)-1-N-Boc-2-cyano-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940000-26-0
Record name (R)-1-N-Boc-2-cyano-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol) were added to a 500 mL round bottom flask equipped with stir bar. Cooled the mixture down to −5° C. and to it added oxalyl chloride (24.7 mL, 49.4 mmol, 2 M dichloromethane). The resulting mixture was stirred for 15 min. This was followed by addition of solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol). Reaction mixture was left stirring at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate the title compound (8.44 g, 97%) as a yellow solid. 1H-NMR (CDCl3), δ(ppm): 5.23 (bs, 1H), 4.03 (bs, 1H), 2.93 (t, 1H), 1.75 (m, 5H), 1.46 (m, 10H).
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-N-Boc-2-cyano-piperidine
Reactant of Route 2
Reactant of Route 2
(R)-1-N-Boc-2-cyano-piperidine
Reactant of Route 3
Reactant of Route 3
(R)-1-N-Boc-2-cyano-piperidine
Reactant of Route 4
Reactant of Route 4
(R)-1-N-Boc-2-cyano-piperidine
Reactant of Route 5
Reactant of Route 5
(R)-1-N-Boc-2-cyano-piperidine
Reactant of Route 6
Reactant of Route 6
(R)-1-N-Boc-2-cyano-piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.